beta-L-lyxopyranose
Description
Significance of Pentose (B10789219) Sugars in Biological Systems and Chemical Synthesis
Pentose sugars are integral components of vital biomolecules. Ribose, for instance, is a key constituent of ribonucleic acid (RNA) and adenosine (B11128) triphosphate (ATP), a primary energy currency of the cell microbenotes.comcreative-biolabs.com. Deoxyribose is the sugar found in deoxyribonucleic acid (DNA), the carrier of genetic information microbenotes.comcreative-biolabs.comfiveable.me. Beyond their roles in nucleic acids, pentoses and their derivatives are involved in various metabolic pathways, including the pentose phosphate (B84403) pathway, which generates NADPH and precursors for nucleotide synthesis microbenotes.comfiveable.medoubtnut.com. They also contribute to the structure of plant cell walls (e.g., xylose in xylan) and are found in bacterial glycolipids creative-biolabs.comwikipedia.org.
In chemical synthesis, pentose sugars serve as versatile starting materials and intermediates for the construction of complex carbohydrates, nucleosides, and other biologically active molecules. Their unique stereochemistry provides multiple chiral centers that can be selectively manipulated to synthesize a wide range of compounds with defined configurations.
Stereochemical Considerations and Isomerism of L-Lyxose
Lyxose is an aldopentose with the chemical formula C₅H₁₀O₅. It is an epimer of xylose at the C-2 carbon. wikipedia.org Like other sugars with chiral centers, lyxose exhibits stereoisomerism, existing as both D- and L-enantiomers. masterorganicchemistry.comwikipedia.org The L-configuration of L-lyxose is defined by the stereochemistry at the highest-numbered chiral carbon, which is analogous to the L-configuration of glyceraldehyde. masterorganicchemistry.comkamrupcollege.co.in
Anomeric and Conformational Equilibrium of L-Lyxopyranose
In aqueous solution, monosaccharides with five or six carbons, including L-lyxose, undergo intramolecular cyclization to form cyclic hemiacetals. libretexts.orgmasterorganicchemistry.com This process creates a new chiral center at the anomeric carbon (C-1), leading to the formation of two diastereomers known as anomers: alpha (α) and beta (β). kamrupcollege.co.inlibretexts.orgmasterorganicchemistry.com When L-lyxose cyclizes to form a six-membered ring, it is referred to as L-lyxopyranose, analogous to the pyran ring structure. libretexts.orgnih.gov
The cyclic forms of sugars exist in solution as an equilibrium mixture of different anomers and ring sizes (pyranose and furanose), as well as the open-chain form. libretexts.orgmasterorganicchemistry.com This interconversion between forms is known as mutarotation. kamrupcollege.co.inlibretexts.org The specific proportions of each form at equilibrium are influenced by factors such as the sugar's structure, solvent, temperature, and pH.
For pyranose rings, chair conformations are the most stable, similar to cyclohexane (B81311) rings. libretexts.orgiastate.edu L-Lyxopyranose can exist in different chair conformations (e.g., ⁴C₁ and ¹C₄), and the equilibrium between these conformations is influenced by the arrangement of substituents and the surrounding environment. iastate.edu Studies using techniques like NMR spectroscopy have been employed to investigate the conformational preferences of pyranose rings, including L-lyxopyranose derivatives. iastate.eduacs.orgcdnsciencepub.comscispace.com For instance, research on D-lyxopyranose (the enantiomer of L-lyxopyranose) has indicated that the β-anomer in its ⁴C₁ conformation can be favored in certain complex formations. uni-muenchen.de The presence of metal ions can also influence the conformational and anomeric equilibrium of sugars like L-lyxopyranose. acs.orgscispace.com
Distinction between Pyranose and Furanose Forms of L-Lyxose in Solution
L-Lyxose in solution can cyclize to form either a six-membered pyranose ring or a five-membered furanose ring, which resembles the furan (B31954) ring structure. libretexts.orgmasterorganicchemistry.com The pyranose form of L-lyxose is L-lyxopyranose, while the furanose form is L-lyxofuranose. nih.govnih.gov The equilibrium between these cyclic forms and the open-chain structure is dynamic. libretexts.orgmasterorganicchemistry.com
While aldohexoses generally favor the pyranose form, and aldopentoses tend to prefer the furanose form, the specific distribution is sugar-dependent. libretexts.org For L-lyxose, studies have suggested that it appears to exist primarily in its pyranose forms in water, although a small percentage of furanose forms may be present in solvents like dimethyl sulfoxide. cdnsciencepub.com The relative stability and prevalence of pyranose versus furanose forms are influenced by the specific arrangement of hydroxyl groups and the anomeric configuration.
Historical Perspectives and Emerging Research Directions for beta-L-lyxopyranose
L-Lyxose is considered relatively rare in nature, primarily found as a component of bacterial glycolipids. wikipedia.orgsmolecule.com Historically, research into lyxose and its derivatives, including this compound, has been driven by its presence in natural products and its potential as a building block in chemical synthesis.
Emerging research directions for this compound are often linked to its potential biological activities and its utility in synthesizing complex molecules. It has been explored in molecular modeling calculations related to drug binding and recognition. fishersci.ca L-Lyxose has also been studied in the context of microbial metabolism, particularly in Escherichia coli, where it can be utilized via pathways related to L-rhamnose metabolism in adapted strains. fishersci.caebi.ac.uk The stereoselective synthesis of disaccharides containing L-lyxopyranose units, such as 1,1'-linked alpha-L-lyxopyranosyl beta-D-glucopyranoside, has been investigated due to their proposed roles as biosynthetic precursors of natural products like avilamycins. ebi.ac.ukresearchgate.net
The synthesis of nucleosides from L-lyxopyranose is another area of research, highlighting its potential in developing modified nucleic acid components. ebi.ac.uk Furthermore, derivatives of L-lyxopyranose, such as acetylated forms, have been used as intermediates in organic synthesis, including the preparation of nucleoside analogues and glycoconjugates. researchgate.net The unique stereochemistry of this compound makes it a valuable chiral building block in the synthesis of molecules with specific desired configurations.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7283-07-0 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5-/m0/s1 |
InChI Key |
SRBFZHDQGSBBOR-RSJOWCBRSA-N |
SMILES |
C1C(C(C(C(O1)O)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
beta-L-Lyxopyranose |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Beta L Lyxopyranose and Its Analogues
Stereoselective Glycosylation Strategies Involving beta-L-lyxopyranose Moieties
Stereoselective glycosylation, the controlled formation of the anomeric bond with a desired configuration (alpha or beta), is a central challenge in carbohydrate synthesis. When incorporating this compound moieties, precise control over stereochemistry is crucial for synthesizing biologically relevant glycoconjugates and complex oligosaccharides.
Synthesis of 1,1'-Linked Disaccharides Incorporating alpha-L-Lyxopyranosyl Residues
The synthesis of 1,1'-linked disaccharides, where two monosaccharide units are joined through their anomeric carbons, is a particularly challenging area. When one of the residues is alpha-L-lyxopyranosyl, achieving high stereoselectivity at both anomeric centers simultaneously is critical. The non-reducing disaccharide beta-d-Glcp-(1<-->1)-alpha-L-Lyxp has been identified as a proposed early intermediate in the biosynthesis of avilamycin (B193671) A, an oligosaccharide antibiotic. nih.govd-nb.info The synthesis of this specific 1,1'-linked disaccharide has been explored using different strategies. nih.govd-nb.info
Optimizing reaction conditions is paramount to controlling the stereochemical outcome and maximizing the yield in glycosylation reactions involving L-lyxopyranose. In the synthesis of 1,1'-linked disaccharides like beta-d-Glcp-(1<-->1)-alpha-L-Lyxp, various approaches have been compared. nih.govd-nb.info Studies have investigated the use of different glycosyl donors and reaction conditions to favor the formation of specific isomers. nih.govd-nb.info For instance, the reaction of 2,3,4-tri-O-acetyl-alpha-L-lyxopyranosyl trichloroacetimidate (B1259523) with 2,3,4,6-tetra-O-acetyl-D-glucopyranose resulted in a mixture of 1beta,1'alpha and 1beta,1'beta isomers. nih.govd-nb.info
Data Table 1: Glycosylation of 2,3,4,6-tetra-O-acetyl-D-glucopyranose with 2,3,4-tri-O-acetyl-alpha-L-lyxopyranosyl trichloroacetimidate
| Glycosyl Acceptor | Glycosyl Donor | Product Isomers (1beta,1'alpha : 1beta,1'beta) | Yield (%) | Citation |
| 2,3,4,6-tetra-O-acetyl-D-glucopyranose | 2,3,4-tri-O-acetyl-alpha-L-lyxopyranosyl trichloroacetimidate | 10:1 | 50 | nih.govd-nb.info |
Reaction with 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-glucopyranose using the same lyxopyranosyl trichloroacetimidate donor yielded the desired 1beta,1'alpha disaccharide as a single isomer with a higher yield. nih.govd-nb.info
Data Table 2: Glycosylation of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-glucopyranose with 2,3,4-tri-O-acetyl-alpha-L-lyxopyranosyl trichloroacetimidate
| Glycosyl Acceptor | Glycosyl Donor | Product Isomer | Yield (%) | Citation |
| 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-glucopyranose | 2,3,4-tri-O-acetyl-alpha-L-lyxopyranosyl trichloroacetimidate | 1beta,1'alpha | 72 | nih.govd-nb.info |
These findings illustrate that the choice of glycosyl acceptor significantly impacts both the stereoselectivity and yield of the glycosylation reaction. nih.govd-nb.info
Glycosyl donors play a pivotal role in determining the stereochemical outcome of glycosylation reactions. 2,3,4-tri-O-acetyl-alpha-L-lyxopyranosyl trichloroacetimidate has been identified as an effective glycosyl donor for the stereoselective synthesis of 1,1'-linked disaccharides containing an alpha-L-lyxopyranosyl residue. nih.govd-nb.info In the synthesis of the avilamycin A precursor, this trichloroacetimidate donor provided better results in terms of stereoselectivity and yield compared to strategies where the glucose moiety acted as the glycosyl donor. nih.govd-nb.info The anomeric stereochemistry of the glycosyl donor can influence the configuration of the newly formed glycosidic bond. researchgate.net
Optimization of Stereoselectivity and Yield in Glycosylation Reactions
Catalytic Glycosylation Approaches for Lyxopyranoside Formation
Catalytic methods offer efficient and often more stereoselective routes to glycoside synthesis compared to stoichiometric methods. Several catalytic approaches have been explored for the formation of lyxopyranosides.
Copper catalysis has emerged as a powerful tool for stereoselective glycosylation, including the synthesis of C-glycosidic compounds. An efficient copper-catalyzed highly stereoselective synthesis of unprotected C-acyl manno-, rhamno-, and lyxopyranosides has been developed. univie.ac.atmedscape.comuni-hamburg.deuni-regensburg.de This method allows for the direct formation of C-glycosidic bonds with high stereocontrol. acs.org Copper can act as both a photocatalyst and a bond-forming catalyst in these reactions, influencing the stereocontrolled formation of anomeric C-O bonds. acs.org This approach provides a mild and efficient method for the stereoselective construction of glycosidic bonds. acs.org
Borinic acid catalysis has proven effective in the highly stereoselective synthesis of 1,1'-disaccharides. researchgate.netkyoto-u.ac.jpnih.gov This method utilizes 1,2-dihydroxyglycosyl acceptors and glycosyl donors in the presence of a tricyclic borinic acid catalyst. researchgate.netkyoto-u.ac.jpnih.gov The complexation between the diols of the glycosyl acceptor and the borinic acid catalyst is crucial for activating the glycosyl donors and controlling the stereochemistry of the resulting 1,2-cis configuration of the product. researchgate.netkyoto-u.ac.jpnih.gov The anomeric stereochemistry of the other glycoside unit is determined by the employed glycosyl donor. researchgate.netkyoto-u.ac.jp This approach allows for divergent and stereoselective synthesis of 1,1'-disaccharides. kyoto-u.ac.jp
Copper-Catalyzed Stereoselective Synthesis of Unprotected C-Acyl Lyxopyranosides
Chemical Derivatization and Scaffold Construction Utilizing this compound Precursors
Chemical modification of this compound and its precursors allows for the construction of diverse molecular scaffolds. These derivatization strategies often involve selective reactions at specific hydroxyl groups or the anomeric center, enabling the introduction of new functional groups or the formation of glycosidic linkages.
Synthesis of Amino-Lyxopyranose Derivatives
Amino-lyxopyranose derivatives are valuable targets due to the biological significance of amino sugars. Several approaches have been developed for their synthesis, often involving nucleophilic substitution reactions or cycloaddition strategies.
Nucleophilic substitution reactions, particularly the SN2 mechanism, can be employed to introduce amino groups at the C-4 position of lyxopyranose derivatives. This approach typically involves activating the C-4 hydroxyl group as a good leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate). scispace.comthieme-connect.com A nucleophile, such as azide (B81097) or an amine, can then attack the C-4 carbon from the backside, leading to inversion of configuration at this center and the formation of a C-4 substituted product. fiveable.melibretexts.orgwikipedia.org
Studies have investigated the reactivity of trifluoromethanesulfonyl esters derived from L-lyxopyranosides with various nucleophiles. thieme-connect.comthieme-connect.com While lyxopyranoside forms were found to be unreactive with certain amino pyrimidine (B1678525) heterocycles, presumably due to their poor nucleophilicity, other nucleophiles like sodium azide and benzylamine (B48309) have been successfully utilized. thieme-connect.comthieme-connect.com The SN2 reaction at C-4 of an α-L-lyxopyranose derivative leads to the inversion of configuration, generating a β-D-ribopyranose sugar framework. thieme-connect.comthieme-connect.com
L-lyxopyranose derivatives can serve as precursors for the synthesis of N-substituted 4-amino-D-ribopyranose analogues. This transformation is often achieved through an SN2 displacement at the C-4 position of a suitably activated lyxopyranose derivative, as described above. thieme-connect.comthieme-connect.com The inversion of stereochemistry at C-4 during the SN2 reaction effectively converts the lyxopyranose configuration into the ribopyranose configuration at that center. thieme-connect.comthieme-connect.com
While this synthetic approach is based on the principle that nucleophiles can attack the C-4 position of a substituted lyxopyranose with a good leaving group, challenges have been noted when using amino pyrimidine heterocycles as nucleophiles, potentially due to their limited nucleophilicity. thieme-connect.comthieme-connect.com
Racemic amino-alpha-dl-lyxopyranose derivatives can be synthesized using nitroso Diels-Alder cycloaddition reactions. This method involves the reaction of nitroso compounds with dienes to form cyclic adducts. mdpi.comresearchgate.netresearchgate.net Subsequent transformations of these cycloadducts, such as reductive hydrogenolysis, can lead to the formation of amino-sugar derivatives. mdpi.comresearchgate.net
One approach involves the cis-dihydroxylation and subsequent acetylation of inverse nitroso Diels-Alder cycloadducts. mdpi.comresearchgate.net The resulting products can then undergo reductive hydrogenolysis, which, after acetylation, yields racemic amino-alpha-dl-lyxopyranose derivatives. mdpi.comresearchgate.net This reaction sequence has been reported to occur in a stereospecific manner. mdpi.comresearchgate.net
Preparation of N-Substituted 4-Amino-D-ribopyranose Analogues from Lyxopyranose
Synthesis of Deoxy- and Thio-Containing Lyxopyranose Analogues
Modifications involving the removal of hydroxyl groups (deoxy analogues) or the introduction of sulfur atoms (thio analogues) can also be performed on lyxopyranose precursors, leading to compounds with altered chemical and biological properties.
L-Lyxose can serve as a starting material for the synthesis of 2-deoxy-L-galacto-heptose, a seven-carbon sugar analogue. ebi.ac.ukresearchgate.netnih.govresearchgate.net A reported synthesis involves indium-mediated chain elongation of L-lyxose with allyl bromide. ebi.ac.ukresearchgate.netnih.govresearchgate.net This is followed by acetylation, oxidative cleavage of the double bond, and deprotection to afford 2-deoxy-L-galacto-heptose. ebi.ac.ukresearchgate.netnih.govresearchgate.net This process provides the 2-deoxy-heptose as a deoxy analogue of bacterial L-glycero-D-manno-heptose. ebi.ac.ukresearchgate.netnih.govresearchgate.net
Further derivatization of 2-deoxy-L-galacto-heptose can lead to its ADP-activated form. ebi.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net The synthesis of the ADP-activated derivative typically involves O-acetylation of 2-deoxy-L-galacto-heptose, followed by transformation into the anomeric bromide derivative. ebi.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net This bromide is then converted into the acetylated heptopyranosyl phosphate (B84403) by reaction with tetrabutylammonium (B224687) phosphate. ebi.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net Coupling of the acetylated heptosyl phosphate with AMP morpholidate affords the acetylated ADP derivative in good yield. ebi.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net Removal of the acetyl groups yields the target compound, ADP 2-deoxy-L-galacto-heptopyranose, which can act as a substrate analogue for bacterial ADP heptosyl transferases. ebi.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net
An overview of the synthesis of 2-deoxy-L-galacto-heptose and its ADP-activated derivative from L-lyxose is summarized in the table below based on the described steps:
| Step | Starting Material(s) | Reagent(s) | Product(s) |
| Chain Elongation | L-Lyxose | Indium, Allyl bromide | Elongated intermediate |
| Acetylation | Elongated intermediate | Acetic anhydride, etc. | Acetylated intermediate |
| Oxidative Cleavage & Deprotection | Acetylated intermediate | Oxidative cleavage reagents, Deprotection reagents | 2-Deoxy-L-galacto-heptose |
| O-Acetylation | 2-Deoxy-L-galacto-heptose | Acetic anhydride, etc. | Acetylated 2-Deoxy-L-galacto-heptose |
| Anomeric Bromide Formation | Acetylated 2-Deoxy-L-galacto-heptose | Brominating agent | Acetylated 2-Deoxy-L-galacto-heptosyl bromide |
| Phosphorylation | Acetylated 2-Deoxy-L-galacto-heptosyl bromide | Tetrabutylammonium phosphate | Acetylated 2-deoxy-beta-L-galacto-heptopyranosyl phosphate |
| Coupling with AMP morpholidate | Acetylated phosphate, AMP morpholidate | Coupling agent | Acetylated ADP 2-deoxy-L-galacto-heptopyranose |
| Deprotection | Acetylated ADP derivative | Deprotection reagents | ADP 2-deoxy-L-galacto-heptopyranose |
Strategies for Synthesizing 2,5-Anhydro-5-thio-D-allononitrile from L-Lyxose
The synthesis of 2,5-anhydro-5-thio-D-allononitrile from L-lyxose has been accomplished, representing a specific application of L-lyxose as a starting material. The initial synthesis of this compound from L-lyxose was achieved via a trifluoromethanesulfonic ester intermediate. ctdbase.orgnih.gov Methods have been developed to facilitate the large-scale synthesis of related glycosyl cyanides, including 3,4,5,7-tetra-O-acetyl-2,6-anhydro-D-glycero-D-talo-heptononitrile and an improved procedure for 2,5-anhydro-3,4,6-tri-O-benzoyl-D-gulononitrile. 2,5-Anhydro-5-thionitrile, also known by synonyms including 2,5-anhydro-5-thio-D-allononitrile, is a synthetic compound featuring a thionitrile group and an anhydro sugar moiety. Its synthesis typically involves multi-step reactions starting from protected sugars, incorporating cyanation, dehydration, and thiation.
Incorporation of L-Lyxopyranose into Nucleosides and Glycosyl Compounds
L-Lyxopyranose can be incorporated into various nucleosides and glycosyl compounds, yielding analogues with potential biological relevance. This involves forming glycosidic bonds between the sugar moiety and a nucleobase or other aglycone.
The synthesis of pyrimidine and purine (B94841) nucleosides from L-Lyxopyranose and L-arabinopyranose has been reported. ctdbase.org A specific approach involves the preparation of 4'-thio-L-lyxo pyrimidine nucleoside analogues. This synthesis utilizes 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-lyxofuranose, which is reacted with silylated pyrimidine bases. Subsequent deprotection steps, such as with boron tribromide or sodium methoxide, yield the corresponding 4'-thio-L-lyxo pyrimidine nucleosides. Anomeric configurations of these nucleosides can be assigned using techniques such as NMR spectroscopy and X-ray structural analysis. The synthesis of purine and pyrimidine nucleosides of daunosamine (B1196630) (3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose), a derivative of L-lyxose, has also been achieved through methods including melting protected daunosamine with a protected base or condensing a daunosaminyl chloride with a protected adenine (B156593) derivative.
The construction of 1-[2,4-dideoxy-4-C-hydroxymethyl-alpha-L-lyxopyranosyl]thymine has been successfully developed through a stereoselective approach starting from 2,3-O-isopropylidene-1-O-methyl-alpha-L-lyxopyranose. This multi-step synthesis, reported to take 13 steps, involves key transformations for the stereoselective introduction of the 6'-carbon at the beta-side of the sugar ring. One strategy involves radical-mediated substitution of the 4'-hydroxyl group by a phenylethenyl group. Another approach utilizes the treatment of a lyxopyranose derivative with beta-tributylstannyl styrene, allowing for the stereoselective beta-directed introduction of a 2-phenylethenyl group at C-4, which is subsequently converted to the desired 4-hydroxymethyl group via oxidation/reduction (OsO4, NaIO4/NaBH4). The resulting protected sugar is then coupled with silylated thymine (B56734) using a Lewis acid such as SnCl2. A Barton deoxygenation of the 2'-hydroxyl function of the obtained ribo-nucleoside yields the desired 2'-deoxynucleoside. Conformational analysis of this nucleoside suggests it adopts a 4C1 conformation with an equatorially oriented thymine ring. A synthetic strategy involving the formation and opening of a 3,4-anhydropentopyranose sugar has also been explored for the synthesis of this compound.
Synthesis of Pyrimidine and Purine Nucleosides from L-Lyxopyranose
Oxidative Methodologies for L-Lyxose Production from D-Sugars
The synthesis of rare L-sugars, including L-lyxose, from more readily available naturally occurring D-sugars is an important area of research. Oxidative methodologies play a critical role in these synthetic routes.
Heterogeneous Catalysis (e.g., Pd-Bi/C) in L-Lyxose Synthesis
A critical step in the synthesis of L-lyxose from corresponding D-sugars, such as D-ribose, is the oxidation to the lactone. Conventionally, this step might employ oxidizing agents like bromine or pyridinium (B92312) dichromate. However, heterogeneous catalysis offers an alternative, more environmentally benign approach. A heterogeneous catalyst composed of palladium-bismuth supported on carbon (Pd-Bi/C) has been successfully utilized for the direct oxidation of D-ribose using molecular oxygen as the oxidant.
Research findings indicate that the composition of the Pd-Bi/C catalyst is crucial for optimal performance, with the best results obtained at a 5:1 atomic ratio of Pd:Bi. This catalyst system allows for the efficient oxidation of D-ribose to D-ribonolactone. The synthesis of L-lyxose from D-ribose using this methodology can be achieved through a five-step procedure. These steps typically involve the selective oxidation of D-ribose, protection of hydroxyl groups, epimerization, reduction of the carbonyl group at the anomeric carbon, and deprotection of the hydroxyl groups.
Key Data from Pd-Bi/C Catalysis in L-Lyxose Synthesis:
| Starting Material | Catalyst Composition (Pd:Bi atomic ratio) | Overall Steps | Overall Yield to L-Lyxose |
| D-Ribose | 5:1 | 5 | 50% |
Comparison of L-Lyxose Synthesis Methods:
| Method | Starting Material | Typical Yield Range |
| Chemical synthesis (e.g., from L-arabinose) | L-Arabinose, D-Glucose derivatives | 13-30% |
| Oxidative method with heterogeneous Pd-Bi/C | D-Ribose | 50% |
Biosynthetic Pathways and Enzymatic Transformations Involving L Lyxose
Metabolic Fates and Interconversions of L-Lyxose in Biological Systems
L-Lyxose, despite its rarity, can be metabolized by certain microorganisms through specific enzymatic pathways. These pathways often involve isomerization and phosphorylation steps, linking L-lyxose metabolism to central metabolic routes like the pentose (B10789219) phosphate (B84403) pathway.
Degradation Pathways of L-Xylose and L-Lyxose in Microorganisms (e.g., Aerobacter aerogenes)
Studies in Aerobacter aerogenes (now known as Klebsiella aerogenes) have investigated the degradation pathways of pentoses, including L-xylose and L-lyxose. A. aerogenes is noted for its ability to grow on a variety of aldopentoses and pentitols, indicating a versatile enzymatic machinery for pentose metabolism. asm.org The degradation of L-xylose and L-lyxose in A. aerogenes involves specific enzymatic steps that lead to their conversion into intermediates that can enter glycolysis or the pentose phosphate pathway. nih.gov While the detailed steps can vary between microorganisms, a common theme involves the isomerization of the aldose to a ketose, followed by phosphorylation.
Conversion of beta-L-lyxopyranose to L-xylulose and its Entry into the Pentose Phosphate Pathway
This compound, being a cyclic form of L-lyxose, is in equilibrium with the open-chain and other cyclic forms of L-lyxose in solution. nih.govnih.govnih.gov The metabolic utilization of L-lyxose often involves its isomerization to the corresponding ketose, L-xylulose. This conversion is catalyzed by an isomerase enzyme. ebi.ac.uk L-xylulose can then be phosphorylated by an L-xylulose kinase to form L-xylulose 5-phosphate. wikipedia.orgnih.gov L-xylulose 5-phosphate is a key intermediate in the pentose phosphate pathway, specifically in the non-oxidative branch. ecmdb.ca Through a series of transketolase and transaldolase reactions, L-xylulose 5-phosphate can be converted into intermediates of glycolysis and gluconeogenesis, such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate, thus integrating L-lyxose metabolism into central carbon metabolism. ecmdb.ca
The metabolic route for L-lyxose via L-xylulose and L-xylulose 5-phosphate is supported by observations in Escherichia coli. Although wild-type E. coli typically cannot grow on L-lyxose, mutants capable of utilizing L-lyxose have been found to metabolize it via the L-rhamnose pathway, where L-rhamnose isomerase converts L-lyxose to L-xylulose. ebi.ac.uk Subsequent phosphorylation of L-xylulose by a modified rhamnulose kinase (or L-xylulose kinase) allows entry into the pentose phosphate pathway. ebi.ac.ukfishersci.ca
Enzymology of L-Lyxose Production and Utilization
The enzymes involved in the metabolic transformations of L-lyxose play crucial roles in determining the efficiency and specificity of its utilization.
Characterization of L-Rhamnose Isomerase for L-Lyxose Synthesis
L-Rhamnose isomerase (L-RhI) is an enzyme primarily known for catalyzing the reversible isomerization of L-rhamnose to L-rhamnulose. nih.gov However, many L-RhIs exhibit broad substrate specificity and can also catalyze the isomerization of other aldoses, including L-lyxose, to their corresponding ketoses. nih.govdrugbank.comasm.org This promiscuity makes L-RhI a key enzyme in the potential biotechnological production of L-xylulose from L-lyxose. sci-hub.se
Characterization studies of L-RhIs from various microorganisms, such as Escherichia coli and Pseudomonas stutzeri, have shown their ability to act on L-lyxose. nih.govasm.org For example, L-RhI from Lactobacillus rhamnosus Probio-M9 demonstrated activity towards L-lyxose, converting it to L-xylulose, although its activity was higher for L-rhamnose. nih.gov The enzyme's activity is often dependent on metal ions, with different L-RhIs showing preferences for ions like Mn²⁺ or Co²⁺. nih.govrcsb.org Structural analyses of L-RhI have provided insights into the active site and the residues involved in substrate binding and catalysis, helping to understand its broad specificity and potential for engineering. rcsb.org
Molecular and Functional Analysis of L-Xylulose Kinase
L-Xylulose kinase (EC 2.7.1.53), also known as L-xylulokinase, is responsible for the phosphorylation of L-xylulose to L-xylulose 5-phosphate, a critical step for L-xylulose entry into the pentose phosphate pathway. wikipedia.orgecmdb.ca This enzyme catalyzes the transfer of a phosphate group from ATP to L-xylulose. wikipedia.org
Molecular and functional analyses of L-xylulose kinase from microorganisms capable of utilizing L-lyxose or L-xylulose have been conducted. In E. coli mutants adapted for L-lyxose growth, a modified rhamnulose kinase was found to efficiently phosphorylate L-xylulose. ebi.ac.uk Studies on L-xylulose kinase from other sources have characterized its substrate specificity and kinetic properties. wikipedia.org The enzyme is typically a dimer and requires ATP as a phosphate donor. wikipedia.orgsigmaaldrich.com Understanding the molecular details of L-xylulose kinase is important for comprehending the regulation of L-lyxose and L-xylulose metabolism and for potential metabolic engineering applications.
Role of L-Lyxose Derivatives as Biosynthetic Precursors
While L-lyxose itself is a rare sugar, derivatives of L-lyxose can serve as biosynthetic precursors for more complex molecules, particularly in the context of natural product biosynthesis in microorganisms. For instance, L-lyxose has been implicated as a building block or a source of structural elements in the biosynthesis of certain antibiotics and other specialized metabolites.
One example is the proposed role of a disaccharide containing L-lyxopyranose, specifically beta-D-Glcp-(1<-->1)-alpha-L-Lyxp, as an early intermediate in the biosynthesis of avilamycin (B193671) A, an antibiotic produced by Streptomyces viridochromogenes. d-nb.inforesearchgate.netebi.ac.uk The biosynthesis of this disaccharide involves enzymatic steps that utilize activated forms of glucose and L-lyxose. d-nb.info Additionally, L-lyxose can be used as a starting material for the chemical or enzymatic synthesis of deoxy sugars and other modified carbohydrates that are components of various natural products. ebi.ac.uk The enzymatic machinery involved in incorporating L-lyxose or its derivatives into complex structures highlights its significance beyond simple carbon and energy sources in certain biological systems.
Elucidation of 1,1'-Linked alpha-L-lyxopyranosyl beta-D-glucopyranoside as an Intermediate in Avilamycin A Biosynthesis
The non-reducing disaccharide, β-D-Glcp-(1→1)-α-L-Lyxp, has been proposed as an early intermediate in the biosynthesis of avilamycin A, a member of the orthosomycin class of antibiotics produced by Streptomyces viridochromogenes Tü57. d-nb.infoebi.ac.ukresearchgate.netnih.gov Avilamycin A is known for its activity against various Gram-positive bacteria. d-nb.info
Research has focused on the stereoselective synthesis of this 1,1'-linked disaccharide to support its proposed role in the biosynthetic pathway. d-nb.infoebi.ac.ukresearchgate.netnih.gov Studies comparing different synthetic strategies have shown that the stereochemical outcome can be influenced by the choice of glycosyl donor and reaction conditions. For instance, using 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate (B1259523) as a glycosyl donor in a reaction with 2,3,4,6-tetra-O-acetyl-D-glucopyranose yielded the disaccharide as a mixture of isomers, predominantly the β,α form. nih.gov
The proposed biosynthetic route suggests that this disaccharide is further modified at later stages of avilamycin biosynthesis. An enzyme, AviX12, a radical AdoMet enzyme, is thought to be involved in epimerizing this disaccharide subunit to its final configuration, β-D-Manp-(1→1)-α-L-Lyxp, which is present in the bioactive form of avilamycin. d-nb.info
Enzymatic Steps Involving UDP-L-Lyxose (e.g., UDP-L-lyxose decarboxylase aviE2) in Natural Product Biosynthesis
Nucleotide sugars serve as activated glycosyl donors in the biosynthesis of a wide range of natural products, including antibiotics. UDP-L-lyxose is implicated as an intermediate in the biosynthesis of L-lyxose-containing natural products like avilamycin. The formation of UDP-L-lyxose can occur through specific enzymatic pathways.
One key enzyme involved in the biosynthesis of UDP-L-lyxose is a UDP-glucuronate decarboxylase homologue, such as AviE2 from Streptomyces viridochromogenes. d-nb.infonih.govnih.govresearchgate.net This enzyme is proposed to catalyze the conversion of UDP-glucuronate to UDP-D-xylose. d-nb.infonih.govnih.gov While AviE2 has been shown to exclusively produce UDP-D-xylose in some contexts, a series of epimerization reactions of UDP-D-xylose would be required to provide the L-lyxose sugar found in everninomicin D, a related orthosomycin. nih.gov Alternatively, it is suggested that the decarboxylase could potentially function with C-3'' epimerization and inverting C-4'' reduction to directly yield NDP-L-lyxose. nih.gov
Inactivation of the aviE2 gene in S. viridochromogenes has been shown to disrupt avilamycin biosynthesis, supporting the crucial role of this enzyme in providing a precursor sugar for the pathway. d-nb.info
UDP-xylose, which can be formed via UDP-glucuronate decarboxylation, is a common xylose donor in various biosynthetic processes in different organisms, including the synthesis of cell wall polysaccharides in plants and fungi, and protein glycosylation in animals. nih.govfrontiersin.org While enzymes catalyzing the formation of UDP-xylose from UDP-glucuronate are found in primary metabolism across different life forms, AviE2 represents an example of such an enzyme functioning in a secondary metabolic pathway for antibiotic biosynthesis. nih.govresearchgate.net
Chemo-Enzymatic Synthesis of Nucleotide Sugars from L-Lyxose Precursors (e.g., UDP-beta-L-Arabinose)
Chemo-enzymatic approaches offer efficient strategies for synthesizing nucleotide sugars, which are valuable substrates for glycosyltransferases in the synthesis of complex carbohydrates. These methods often combine the versatility of chemical synthesis with the specificity of enzymatic reactions.
While the direct chemo-enzymatic synthesis of UDP-L-lyxose from L-lyxose precursors is an area of ongoing research, studies on the synthesis of related nucleotide sugars like UDP-β-L-arabinose provide relevant insights. UDP-β-L-arabinose is a required substrate for glycosyltransferases involved in the synthesis of important biopolymers in plants, such as structural extensin glycoproteins. frontiersin.orgnih.gov
A facile three-step chemo-enzymatic procedure has been developed for the synthesis of UDP-α-D-xylose and UDP-β-L-arabinose. frontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org This method involves the chemical synthesis of sugar-1-phosphates from glycosylsulfonylhydrazides, followed by enzymatic coupling with UTP catalyzed by recombinant UDP-sugar pyrophosphorylases. frontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org This approach bypasses the need for tedious protection and deprotection steps often required in purely chemical synthesis and leverages the stereoselectivity of the enzymes to yield the desired nucleotide sugar anomer. frontiersin.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org
Specifically, using α/β-L-arabinose-1-phosphate as a substrate, UDP-β-L-arabinose was successfully synthesized using UDP-sugar pyrophosphorylases from Arabidopsis thaliana (AtUSP) or Bifidobacterium infantis (BiUSP). researchgate.netfrontiersin.org The enzymes demonstrated selectivity for the formation of the β-anomer of UDP-L-arabinose. researchgate.netfrontiersin.org
Data Table: Enzymatic Conversion of α/β-L-Arabinose-1-Phosphate to UDP-β-L-Arabinose
| Enzyme | Substrate Amount (mg) | Product (UDP-β-L-Arabinose) Yield (mg) | Yield (%) |
| AtUSP | 100 | 76 | 39 researchgate.net |
| BiUSP | 50 | 48 | 49 researchgate.net |
Note: Yield percentages are based on the amount of starting material converted to product.
Conformational Analysis and Structural Characterization of Beta L Lyxopyranose
Advanced Spectroscopic Approaches for Configuration and Conformation Determination
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide invaluable experimental data for elucidating the precise configuration and preferred conformations of carbohydrate molecules like beta-L-lyxopyranose.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution
NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution. wikipedia.org For carbohydrates, it allows for the identification of different anomers and tautomers, as well as the assessment of ring puckering and the orientation of hydroxyl groups. wikipedia.orgunimo.it
The chemical shifts observed in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei, which in turn is influenced by the molecule's configuration and conformation. unimo.it For pyranose rings, the positions of signals for the anomeric carbon (C-1) and its attached proton (H-1), as well as other ring carbons and protons, provide key information. wikipedia.orgunimo.it
While specific chemical shift values for this compound in solution were not extensively detailed in the provided search results, studies on related lyxopyranose derivatives and other aldopyranoses highlight the diagnostic nature of these shifts for conformational analysis. thieme-connect.comcdnsciencepub.com For instance, studies on lyxopyranoside derivatives show variations in 1H and 13C NMR shifts depending on substituents and anomeric form. thieme-connect.com
NOESY is a two-dimensional NMR technique that reveals through-space correlations between nuclei. acdlabs.comlibretexts.org The intensity of a NOESY cross-peak is related to the distance between the two correlated nuclei; closer nuclei exhibit stronger NOE signals. acdlabs.com This makes NOESY particularly useful for confirming the relative stereochemistry of chiral centers and assessing molecular conformation. acdlabs.comlibretexts.org
For this compound, NOESY experiments can provide crucial information about the spatial arrangement of protons on the pyranose ring. Correlations between protons on adjacent or distant carbons can help define the preferred chair or other ring conformations. For example, NOE correlations between the anomeric proton (H-1) and other ring protons (H-2, H-3, H-4, H-5) can confirm their relative orientations (axial or equatorial) and thus support a specific ring conformation. nih.govcdnsciencepub.com Studies on lyxofuranose derivatives have utilized NOESY to confirm the beta configuration at the anomeric center based on correlations between the anomeric proton and protons at C-2 and C-4. nih.govthieme-connect.com
NMR coupling constants, specifically one-bond 1JH-C and vicinal (three-bond) 3JH-H coupling constants, provide quantitative information about the dihedral angles between coupled nuclei and the hybridization state of carbon atoms. wikipedia.orgnumberanalytics.com
1JH-C Coupling Constants: These couplings are primarily influenced by the hybridization of the carbon atom and the substituents attached to it. While less directly indicative of ring conformation than vicinal couplings, changes in 1JH-C values can sometimes reflect alterations in bonding geometry associated with different conformers. wikipedia.org
3JH-H Coupling Constants: Vicinal proton-proton coupling constants are particularly valuable for conformational analysis in cyclic systems like pyranoses due to their dependence on the dihedral angle between the coupled protons (the Karplus relationship). wikipedia.orgnumberanalytics.com Large 3JH-H values (typically 7-9 Hz) are characteristic of diaxial coupling (dihedral angle close to 180 degrees), while smaller values (typically 1-4 Hz for axial-equatorial and 0-2 Hz for equatorial-equatorial) indicate gauche or equatorial orientations (dihedral angles close to 60 degrees). wikipedia.org By analyzing the network of 3JH-H couplings around the pyranose ring, the preferred chair conformation (e.g., 4C1 or 1C4) and the orientation of substituents can be determined. cdnsciencepub.com
Studies on various pyranose rings, including lyxopyranose derivatives, have demonstrated the utility of 3JH-H coupling constants in assigning ring conformations. cdnsciencepub.comresearchgate.net For instance, analysis of coupling constants in chlorosulfated D-lyxopyranosyl chlorides indicated a predominance of the 4C1 conformation, where the chlorine at C-1 is in an axial position. cdnsciencepub.com
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Confirmation
X-ray Crystallographic Analysis of Lyxopyranose Derivatives
X-ray crystallography is an experimental technique that provides a detailed three-dimensional structure of a molecule in the crystalline solid state. wikipedia.organton-paar.com By analyzing the diffraction pattern produced when X-rays interact with a crystal, the precise positions of atoms can be determined, yielding bond lengths, bond angles, and conformational details. wikipedia.organton-paar.com
While obtaining crystals of the parent this compound may present challenges, crystallographic studies of lyxopyranose derivatives can offer valuable insights into the favored ring conformations and molecular packing in the solid state. thieme-connect.comresearchgate.net These studies can confirm the configuration at each stereocenter and provide a static snapshot of the molecule's conformation, which can be compared to the dynamic conformational preferences observed in solution by NMR and predicted by computational methods. thieme-connect.com For example, X-ray crystallography has been used to characterize the structure of various carbohydrate derivatives, confirming their configurations and conformations in the solid state. researchgate.netresearchgate.net
Computational and Theoretical Studies on this compound Conformational Preferences
Computational chemistry methods, such as molecular mechanics (MM), density functional theory (DFT), and molecular dynamics (MD) simulations, play a crucial role in complementing experimental data and providing a deeper understanding of the conformational landscape of this compound. ucl.ac.ukresearchgate.nettoukach.ru These methods can predict the relative energies of different possible conformers, calculate spectroscopic parameters (like chemical shifts and coupling constants) for these conformers, and simulate the dynamic behavior of the molecule in solution. researchgate.netresearchgate.nettoukach.ru
Computational studies can explore the potential energy surface of this compound to identify stable chair, boat, and skew-boat conformations. By calculating the free energies of these conformers, their relative populations at a given temperature can be estimated. researchgate.net This is particularly important for flexible molecules like pyranose rings, which can interconvert between different conformations in solution. unimo.it
Furthermore, computational methods can be used to calculate theoretical NMR parameters for predicted conformers and compare them with experimental NMR data. researchgate.netresearchgate.net This comparison helps in assigning experimental signals to specific conformers and validating the computational models. For instance, DFT calculations have been used to study the 13C NMR chemical shifts of alpha-D-lyxopyranose in different conformations (1C4 and 4C1) and compare them to experimental data. researchgate.netresearchgate.net Computational studies have also been applied to calculate coupling constants, aiding in the interpretation of experimental NMR data for conformational analysis. researchgate.netnih.gov While specific computational studies solely focused on this compound were not found in the immediate search results, the application of these methods to related lyxopyranose and other carbohydrate systems demonstrates their relevance and power in understanding the conformational preferences of this compound. researchgate.netresearchgate.netresearchgate.nettoukach.runih.govnih.govacs.org
Data Tables
While detailed experimental data specifically for this compound was not consistently available across the search results, the following tables illustrate the types of data obtained from the discussed spectroscopic methods that would be used for its conformational analysis, drawing upon examples from related studies where appropriate.
Table 1: Illustrative 1H NMR Chemical Shifts (δ, ppm) for a Lyxopyranose Derivative (Note: These are illustrative values based on related compounds and not specific to this compound itself unless explicitly stated in a source.)
| Proton | Chemical Shift (δ, ppm) |
| H-1 | |
| H-2 | |
| H-3 | |
| H-4 | |
| H-5a | |
| H-5e |
Table 2: Illustrative 13C NMR Chemical Shifts (δ, ppm) for a Lyxopyranose Derivative (Note: These are illustrative values based on related compounds and not specific to this compound itself unless explicitly stated in a source.)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | |
| C-2 | |
| C-3 | |
| C-4 | |
| C-5 |
Table 3: Illustrative 3JH-H Coupling Constants (Hz) for a Pyranose Ring (Note: These are general ranges for different dihedral angles in pyranose rings and not specific to this compound.)
| Coupled Protons | Dihedral Angle (approx.) | Typical 3JH-H (Hz) |
| Axial-Axial | 180° | 7-9 |
| Axial-Equatorial | 60° | 1-4 |
| Equatorial-Equatorial | 60° | 0-2 |
Table 4: Illustrative NOESY Correlations for a Pyranose Ring (Note: These are illustrative based on expected through-space proximities in a common chair conformation and not specific to this compound.)
| Correlated Protons | Expected Proximity |
| H-1 and H-3 | Through-space |
| H-1 and H-5a | Through-space |
| H-2 and H-4 | Through-space |
| H-3 and H-5e | Through-space |
Detailed Research Findings
Research into the conformational analysis of pyranose rings, including lyxopyranose, has shown that they predominantly exist in chair conformations in solution, although the specific favored chair (4C1 or 1C4) depends on the sugar's configuration and the environment. unimo.itresearchgate.net NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and NOE effects, is the primary experimental technique for determining these solution-state conformations. wikipedia.org X-ray crystallography provides valuable complementary data on the solid-state structure. wikipedia.organton-paar.com Computational studies are increasingly used to predict conformational preferences and interpret experimental data, providing a more complete picture of the molecule's behavior. researchgate.nettoukach.ru
For L-lyxopyranose, studies suggest that the alpha anomer favors the 4C1 conformation. nih.govacs.orgugent.be While specific detailed studies on the conformational preference of this compound were not prominently featured, the principles applied to other lyxopyranose forms and aldopyranoses would be used. The arrangement of axial and equatorial hydroxyl groups significantly influences the stability of different chair conformers. unimo.it
Density Functional Theory (DFT) Calculations for NMR Chemical Shift Prediction
Density Functional Theory (DFT) calculations have become a powerful tool for predicting NMR chemical shifts, aiding in the structural elucidation of organic molecules, including carbohydrates. mestrelab.comresearchgate.net For monosaccharides like lyxopyranose, DFT can be used to calculate nuclear magnetic shieldings, which are then converted to chemical shifts by referencing against a standard like tetramethylsilane (B1202638) (TMS). researchgate.netacs.org
Studies have shown that DFT methods, such as B3LYP with appropriate basis sets (e.g., TZVP), can provide calculated ¹³C NMR chemical shifts for pyranose rings that are in qualitative agreement with experimental data. researchgate.netresearchgate.netresearchgate.net While absolute calculated shifts may deviate from experimental values, the relative shifts among different carbons within a molecule or between different conformers can be accurately reproduced. researchgate.netresearchgate.net The accuracy of DFT predictions can be influenced by the chosen functional, basis set, and the treatment of solvent effects. researchgate.netresearchgate.net
Modeling of Anomeric and Conformational Equilibria in Pyranose Rings
Pyranose sugars in solution exist as an equilibrium mixture of different anomers (alpha and beta) and their respective conformers (e.g., chair forms like ⁴C₁ and ¹C₄). masterorganicchemistry.com Computational modeling is used to understand and quantify these equilibria. acs.org
For lyxopyranose, like other pentopyranoses, the two primary chair conformations are ⁴C₁ and ¹C₄. The relative populations of these conformers in solution are determined by their free energies. Computational methods, including molecular mechanics and DFT, can calculate the energies of different conformers, allowing for the prediction of their relative stabilities and the position of the conformational equilibrium. researchgate.net
Furthermore, computational studies can investigate the anomeric equilibrium between alpha and beta anomers. This equilibrium, known as mutarotation, involves the interconversion of anomers via an open-chain intermediate. masterorganicchemistry.com While the provided search results focus more on conformational equilibrium and NMR prediction, modeling anomeric equilibria typically involves calculating the free energies of the alpha and beta forms in solution.
Complex formation with metal ions can also change the anomeric and conformational equilibrium of sugars like beta-D-lyxopyranose. acs.org
Prediction of NMR Parameters (Chemical Shifts, Coupling Constants, NOEs) through Quantum Chemical Methods
Quantum chemical methods, including DFT, are widely used to predict various NMR parameters beyond just chemical shifts. These include spin-spin coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs). toukach.ru These parameters provide crucial information about dihedral angles, bond connectivities, and spatial proximities, which are vital for detailed structural and conformational analysis. mestrelab.comtoukach.ru
DFT calculations can predict J-couplings, such as vicinal ¹H-¹H coupling constants (³Jʜ,ʜ), which are related to the dihedral angles between coupled protons via Karplus-like relationships. mestrelab.com By comparing calculated coupling constants for different conformers with experimental values, the dominant conformation(s) in solution can be determined. nd.edu
Prediction of NOEs, which arise from dipole-dipole interactions between nearby nuclei, can also be performed computationally. toukach.ru Calculated NOE enhancements between specific protons can help validate proposed molecular geometries and conformations by indicating which protons are in close spatial proximity.
The combination of predicted chemical shifts, coupling constants, and NOEs with experimental NMR data significantly enhances the accuracy and reliability of structural and conformational assignments for complex molecules like carbohydrates. mestrelab.comtoukach.ru
Elucidation of Molecular Geometry through Computational Methods
Computational methods are fundamental for elucidating the detailed molecular geometry of this compound in its various conformational states. Geometry optimization using methods like DFT determines the lowest energy arrangement of atoms for a given conformation. mestrelab.comresearchgate.net
These calculations provide precise information about bond lengths, bond angles, and dihedral angles within the pyranose ring and its substituents. researchgate.net Analyzing these geometric parameters helps in understanding the subtle structural differences between conformers and how they are influenced by electronic and steric effects.
Analytical Methods for the Study of Beta L Lyxopyranose
Chromatographic Techniques for Separation and Identification
Chromatography plays a vital role in separating carbohydrates based on their differing physical and chemical properties, allowing for subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) for Stereoselective Separation of Lyxose Anomers and Enantiomers
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of monosaccharides, including the stereoisomers of lyxose. Chiral HPLC methods, in particular, have been developed to separate the anomers (alpha and beta) and enantiomers (D and L) of various carbohydrates, including lyxose. researchgate.netnih.gov Using a Chiralpak AD-H column, a one-step chiral HPLC method can separate the four main isomeric forms of racemic D,L-lyxose: alpha-D-lyxopyranose, alpha-L-lyxopyranose, beta-D-lyxopyranose, and beta-L-lyxopyranose. researchgate.netresearchgate.net This stereoselective analysis allows for the identification and determination of both the absolute configuration (D or L) and the configuration of the anomeric center (alpha or beta) of the monosaccharide. researchgate.netnih.gov
The separation of anomers in HPLC can sometimes lead to peak splitting or broadening due to the interconversion (mutarotation) between the alpha and beta forms in solution. shodex.com Factors such as column temperature and the addition of modifiers like triethylamine (B128534) can influence this equilibrium and affect chromatographic profiles. shodex.comnih.gov For lyxose, the elution sequence on a chiral HPLC column has been reported as alpha-D-lyxopyranose, followed by alpha-L-lyxopyranose, beta-D-lyxopyranose, and finally this compound. researchgate.net
Other detectors can be coupled with HPLC for monosaccharide analysis, including refractive index detectors (commonly used for carbohydrates), Charged Aerosol Detectors (CAD), and Mass Spectrometry (MS). researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Composition Analysis in Polysaccharides
Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the monosaccharide composition analysis of polysaccharides, oligosaccharides, and glycoproteins. uga.educreative-biolabs.com This technique involves the hydrolysis of the polysaccharide into its constituent monosaccharides, followed by derivatization to make them volatile for GC analysis. creative-biolabs.com Common derivatization methods include acetylation or trimethylsilylation. creative-biolabs.com
GC-MS can quantify the residues of various monosaccharides present in a sample, providing information on their mole percentages. uga.edu While GC-MS is effective for identifying and quantifying neutral sugars, amino sugars, and uronic acids after appropriate hydrolysis and derivatization, the standard glycosyl composition analysis by GC-MS typically does not provide information on the absolute configuration (D or L) of the monosaccharides. uga.edu However, advancements such as boronic acid-modified nanopore sensors coupled with GC-MS are being explored for chiral differentiation. creative-biolabs.com
Detailed research findings utilizing GC-MS have shown its application in determining the monosaccharide composition of polysaccharides from various natural sources. For instance, GC-MS analysis of purified corn silk polysaccharides revealed the presence of glucose, arabinose, galactose, mannose, xylose, and lyxose as constituent monosaccharides, with glucose being predominant. spkx.net.cn
Integrated Analytical Approaches for Complex Carbohydrate Structure Elucidation
Due to the structural complexity of carbohydrates, particularly in polysaccharides, integrated analytical approaches combining different spectroscopic and spectrometric techniques are often necessary for comprehensive structure elucidation. researchgate.netrsc.orgresearchgate.net
Combination of NMR Spectroscopy and Mass Spectrometry for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques for the structural characterization of carbohydrates. researchgate.netrsc.orgresearchgate.netphcog.com
NMR spectroscopy provides detailed information about the structure and conformation of carbohydrates at the atomic level, including the identification of anomeric configurations (alpha or beta), ring forms (pyranose or furanose), linkage patterns, and the sequence of sugar residues in oligosaccharides and polysaccharides. rsc.orgresearchgate.netnih.gov Various 1D and 2D NMR experiments, such as COSY, TOCSY, NOESY, ROESY, HSQC, HMQC, and HMBC, are employed to assign signals and determine structural connectivities. rsc.orgnih.gov For monosaccharides, the signals of anomeric protons in the 1H NMR spectrum are typically observed in the range of δH ~ 4.4–6.0 ppm, which can help in identifying the anomeric configuration. nih.gov
Mass Spectrometry, on the other hand, provides information about the molecular weight of carbohydrates and, through fragmentation patterns (MSn), can reveal details about the monosaccharide composition, sequence, and branching points. creative-biolabs.comresearchgate.net Soft ionization techniques like MALDI-TOF MS and ESI-MS are commonly used for carbohydrate analysis. creative-biolabs.com Hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) combine the separation power of LC with the detection and structural information capabilities of MS, further enhancing the analysis of complex carbohydrate mixtures. creative-biolabs.comresearchgate.net
While NMR requires relatively pure and sufficient amounts of analyte, and MS fragmentation can be complex, the integrated use of these techniques allows for a more comprehensive understanding of carbohydrate structures, including the presence and structural context of specific monosaccharides like this compound. researchgate.netresearchgate.net
Natural Occurrence and Contextual Relevance of L Lyxopyranose Containing Molecules
Isolation and Structural Elucidation of Natural Products with L-Lyxopyranose Moieties
The isolation and structural elucidation of natural products containing L-lyxopyranose moieties involve comprehensive analytical techniques to determine their precise chemical structures and linkages. These methods are crucial for understanding the biological activities and properties of these compounds. The process typically involves extraction from natural sources, followed by various chromatographic techniques for purification. Structural determination relies heavily on spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often complemented by chemical degradation studies. d-nb.infouoa.grrsc.orgmedinadiscovery.com
Identification of C-Glycosyl Compounds, e.g., Alvaradoin E, from Plant Sources (e.g., Alvaradoa haitiensis)
C-glycosyl compounds, characterized by a carbon-carbon bond between the sugar and the aglycone, represent a significant class of natural products containing lyxopyranose. Alvaradoin E is a notable example of a C-glycosyl compound isolated from the leaves of Alvaradoa haitiensis. nih.govacs.orgnih.gov Alvaradoa haitiensis is a plant species found in tropical America. nih.gov
Alvaradoin E has been identified as a C-glycosyl compound where a (1-O-acetyl)-alpha-L-lyxopyranosyl moiety is attached to a 1,8-dihydroxy-3-methylanthracen-9(10H)-one core structure via a C-glycosidic linkage at position 10. nih.gov Specifically, it is the 10S stereoisomer. nih.gov Research has shown that alvaradoin E exhibits cytotoxicity against human oral epidermoid carcinoma cells and has demonstrated antileukemic activity in murine models. nih.govacs.orgnih.govresearchgate.net
The structural features of Alvaradoin E, including its molecular formula and weight, have been determined. nih.gov
| Property | Value |
| Molecular Formula | C₂₂H₂₂O₉ |
| Molecular Weight | 430.4 g/mol nih.gov / 430.12638228 Da nih.gov |
| PubChem CID | 16736655 nih.gov |
Alvaradoin E is classified as an acetate (B1210297) ester, a C-glycosyl compound, a member of the anthracenes, and a polyphenol. nih.gov It has been reported as a metabolite and an antineoplastic agent. nih.gov Other alvaradoins, such as alvaradoin I, also isolated from Alvaradoa haitiensis, have been characterized as C-glycosyl compounds with modified alpha-L-lyxopyranosyl moieties. ebi.ac.uk
Structural Characterization of Complex Polysaccharides Incorporating L-Lyxose Residues
Analysis of Polysaccharides from Fungi (e.g., Lactarius deliciosus Gray) with alpha-D-Lyxose Components
Polysaccharides isolated from fungal sources, such as Lactarius deliciosus Gray, have been found to contain lyxose components. spandidos-publications.comnih.govspandidos-publications.com A novel polysaccharide, designated LDG-M, was isolated from the fruiting body of Lactarius deliciosus Gray. spandidos-publications.comnih.govspandidos-publications.com Structural analysis revealed that LDG-M is primarily composed of beta-D-glucose and alpha-D-lyxose in a ratio of 2:1. spandidos-publications.comnih.govspandidos-publications.com
The proposed structure of LDG-M includes a backbone consisting of (1→6)-linked beta-D-glucose and (1→4,6)-linked beta-D-glucose residues. spandidos-publications.comnih.gov Branches in this polysaccharide are primarily composed of a single (1→4)-linked alpha-D-lyxopyranose residue. spandidos-publications.comnih.gov
Another polysaccharide isolated from Lactarius deliciosus Gray, known as LDG-A, was found to be composed mainly of L-mannose and D-xylose, indicating variability in polysaccharide composition within the same fungal species depending on the specific isolation and purification methods. researchgate.netresearchgate.net
Glycosidic Linkage Analysis in Natural Polymeric Carbohydrates
Glycosidic linkage analysis is a critical step in determining the structure of complex polysaccharides. acs.orgnih.govcinz.nznih.govucdavis.edu This analysis identifies how monosaccharide units are connected within the polymer chain, including the anomeric configuration (alpha or beta) and the positions of the hydroxyl groups involved in the linkage (e.g., 1→4, 1→6). acs.orgnih.govucdavis.edu
Common methods for glycosidic linkage analysis involve permethylation of the polysaccharide, followed by hydrolysis and reduction, and then acetylation. nih.govcinz.nz The resulting partially methylated alditol acetates are then typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govcinz.nz More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed, offering the capability to identify a wide range of glycosidic linkages. nih.govucdavis.edu
The analysis of glycosidic linkages provides detailed information about the backbone structure and branching points of polysaccharides. For instance, in the case of the Lactarius deliciosus polysaccharide LDG-M, linkage analysis helped determine the presence of (1→6)-linked and (1→4,6)-linked glucose residues in the backbone and (1→4)-linked alpha-D-lyxopyranose residues in the branches. spandidos-publications.comnih.gov Understanding these linkages is fundamental to correlating the structure of polysaccharides with their biological functions and properties. mdpi.comnih.gov
Q & A
Q. Reproducibility :
- Document reaction parameters (temperature, solvent, catalyst concentration) meticulously .
- Validate purity using (anomeric proton doublet at δ 4.8–5.2 ppm) and HPLC .
- Cross-reference with published crystallographic data (e.g., unit cell parameters: ) .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) :
- and NMR identify anomeric configuration and ring conformation. For example, coupling constants distinguish axial/equatorial orientations .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .
X-ray Crystallography :
- Determines absolute configuration and ring puckering. This compound exhibits a chair conformation with C1-OH axial .
Polarimetry :
- Specific optical rotation () confirms enantiomeric purity.
How can contradictions between X-ray and neutron diffraction data in structural studies of this compound be resolved?
Advanced Research Question
Discrepancies often arise in hydrogen bonding or atomic positional
Neutron Diffraction :
- Accurately locates hydrogen atoms (e.g., H-bond distances: 1.731–1.843 Å) but requires large, deuterated crystals .
X-ray Diffraction :
- Less precise for H positions due to low electron density but provides faster data collection.
Resolution Strategies :
Q. Example Data Comparison :
| Parameter | X-ray (Å) | Neutron (Å) |
|---|---|---|
| O-H···O Bond Distance | 1.82 | 1.731 |
| Anomeric C-O Bond | 1.42 | 1.41 |
What methodological approaches are recommended for analyzing the hydrogen bonding network in this compound crystals?
Advanced Research Question
Crystallographic Refinement :
- Use SHELXL or similar software with anisotropic displacement parameters for non-H atoms.
- Incorporate hydrogen atom positions from neutron data to refine H-bond geometry .
Thermal Motion Analysis :
- Evaluate B-factors to distinguish static disorder from dynamic motion in hydroxyl groups.
Topological Analysis :
- Apply CrystalExplorer to map interaction networks (e.g., finite chains terminating at ring oxygen) .
How does the conformational flexibility of this compound impact its reactivity, and what techniques are used to study this?
Advanced Research Question
Conformational Analysis :
- NMR Coupling Constants : and values indicate ring puckering (e.g., vs. ) .
- Molecular Dynamics (MD) Simulations : Predict dominant conformers in solution.
Reactivity Implications :
- Axial hydroxyl groups (e.g., C2-OH) exhibit slower glycosylation due to steric hindrance.
- Use kinetic isotopic effects (KIE) to probe transition states in reactions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
